molecular formula C11H16N2O6 B1206385 Deoxyglucopyranosylthymine CAS No. 5116-45-0

Deoxyglucopyranosylthymine

Katalognummer: B1206385
CAS-Nummer: 5116-45-0
Molekulargewicht: 272.25 g/mol
InChI-Schlüssel: VVJYUAYZJAKGRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Deoxyglucopyranosylthymine is a nucleoside analog that combines a deoxyribose sugar with a thymine base, modified by the addition of a glucopyranosyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of deoxyglucopyranosylthymine typically involves the glycosylation of thymine with a protected glucopyranosyl donor. The reaction is often catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions. The glycosylation reaction proceeds through the formation of a glycosidic bond between the anomeric carbon of the glucopyranosyl donor and the nitrogen atom of the thymine base.

Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The use of biocatalysts, such as glycosyltransferases, can also be explored to achieve more efficient and environmentally friendly synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: Deoxyglucopyranosylthymine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the glucopyranosyl moiety can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups formed during oxidation can be reduced back to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation or alkyl halides for alkylation.

Major Products:

    Oxidation: Formation of glucopyranosyl ketones or aldehydes.

    Reduction: Regeneration of glucopyranosyl alcohols.

    Substitution: Formation of glucopyranosyl derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Deoxyglucopyranosylthymine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its potential role in DNA replication and repair mechanisms.

    Medicine: Investigated for its antiviral and anticancer properties, particularly in the development of nucleoside-based drugs.

    Industry: Utilized in the production of diagnostic reagents and biochemical assays.

Wirkmechanismus

The mechanism of action of deoxyglucopyranosylthymine involves its incorporation into DNA or RNA strands during replication or transcription. The presence of the glucopyranosyl group can interfere with the normal base-pairing and enzymatic processes, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of genetic material.

Vergleich Mit ähnlichen Verbindungen

    Deoxythymidine: A nucleoside analog without the glucopyranosyl modification.

    Glucopyranosylcytosine: A similar compound where the thymine base is replaced with cytosine.

    Deoxyglucopyranosyladenine: Another analog with adenine as the base.

Uniqueness: Deoxyglucopyranosylthymine is unique due to the presence of the glucopyranosyl group, which imparts distinct biochemical properties and potential therapeutic benefits. This modification can enhance the compound’s stability, bioavailability, and specificity for certain molecular targets, making it a valuable tool in both research and clinical settings.

Eigenschaften

CAS-Nummer

5116-45-0

Molekularformel

C11H16N2O6

Molekulargewicht

272.25 g/mol

IUPAC-Name

1-[4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O6/c1-5-3-13(11(18)12-10(5)17)8-2-6(15)9(16)7(4-14)19-8/h3,6-9,14-16H,2,4H2,1H3,(H,12,17,18)

InChI-Schlüssel

VVJYUAYZJAKGRQ-UHFFFAOYSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(C(O2)CO)O)O

Isomerische SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@@H]([C@H](O2)CO)O)O

Kanonische SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(C(O2)CO)O)O

Synonyme

1-(2'-deoxy-beta-D-glucopyranosyl)thymine
1-(2'-deoxy-beta-D-glucopyranosyl)thymine, (alpha-D-arabino)-isomer
1-(2'-deoxy-beta-D-glucopyranosyl)thymine, (D-arabino)-isomer
1-GPT
deoxyglucosylthymine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.